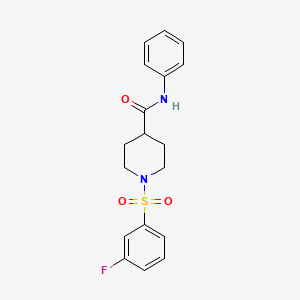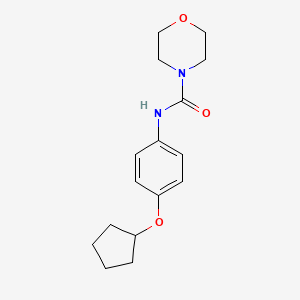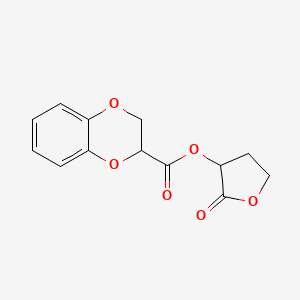
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The benzothiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(1,3-benzothiazol-5-yl)-2-aminoacetamide, while oxidation can lead to the formation of N-(1,3-benzothiazol-5-yl)-2-chloroacetic acid.
科学的研究の応用
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-cancer, anti-bacterial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
作用機序
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
類似化合物との比較
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-5-yl)-2-chloroacetamide, known for its anti-cancer and anti-bacterial properties.
2-chloroacetyl chloride: A reagent used in the synthesis of various chloroacetamide derivatives.
Benzothiazole: The parent compound of the benzothiazole family, widely used in medicinal and industrial chemistry.
Uniqueness
This compound is unique due to its combination of the benzothiazole ring and the chloroacetamide group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-4-9(13)12-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHDOGEZKWWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7520858.png)
![Ethyl 4-[4-[(4-methylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7520871.png)



![4-[(2-Bromo-4-fluorophenoxy)methyl]benzamide](/img/structure/B7520904.png)

![[2-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 3-benzamido-3-phenylpropanoate](/img/structure/B7520917.png)
![1-[5-Chloro-2-(pyrrolidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7520924.png)
![2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B7520931.png)

![(3,4-Difluorophenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7520936.png)

